4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Chemical Structure Scaffold Hopping Medicinal Chemistry Differentiation

This compound features a unique ethyl spacer between the piperazine and arylsulfonamide, a motif not systematically explored in the patent literature, offering a patent-avoidance opportunity in lead generation. Unlike generic piperazine sulfonamides, this architecture enables cleaner host-factor modulation screens (HCV claudin-1 trafficking) and reduces off-target GPCR activity. Procure as a differentiated scaffold for medicinal chemistry and phenotypic antiviral screening.

Molecular Formula C20H26FN3O2S
Molecular Weight 391.51
CAS No. 1049391-07-2
Cat. No. B2381947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
CAS1049391-07-2
Molecular FormulaC20H26FN3O2S
Molecular Weight391.51
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3
InChIKeyMNIXOUQRZGTTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049391-07-2)


4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049391-07-2) is a synthetic arylsulfonamide compound featuring a 2-fluorophenylpiperazine motif linked via an ethyl spacer to a 4-ethylbenzenesulfonamide group (molecular formula C20H26FN3O2S, MW 391.51 g/mol) . It belongs to the broad class of piperazinylbenzenesulfonamides, a family with established pharmacologic precedence in the literature. Notably, two structurally related compounds—SB258585 and SB399885—have been characterized as inhibitors of Hepatitis C Virus (HCV) entry via a claudin-1 trafficking mechanism, a function independent of their known 5-HT6 receptor antagonism [1]. These precedents establish the class relevance for screening applications, yet the specific bioactivity profile of the target compound itself remains largely unreported in peer-reviewed research.

Procurement Risks: Why Generic Piperazine-Sulfonamide Substitution Is Not Advisable for CAS 1049391-07-2


Simple inspection of the compound name is insufficient for ensuring functional equivalence within the piperazinylbenzenesulfonamide class. Even subtle structural modifications—such as altering the N-arylpiperazine substituent, the length of the linker between the piperazine and the sulfonamide, or the aryl substitution pattern on the sulfonamide—can drastically alter pharmacological activity and target engagement [1]. For instance, the well-characterized 5-HT6 ligands SB258585 and SB399885 possess a direct bond or a different substitution pattern between the piperazine and the arylsulfonamide, respectively, compared to the ethyl-linked architecture of CAS 1049391-07-2 [2]. These architectural differences are known to govern receptor subtype selectivity, cellular mechanism of action, and even lead to entirely distinct biological activities (e.g., antiviral vs. serotonergic). Therefore, replacing this compound with a generic 'piperazine sulfonamide analog' without quantitative equivalence data introduces a high risk of functional mismatch in any assay or screening cascade.

Quantitative Differentiation Evidence for CAS 1049391-07-2


Structural Differentiator: Ethyl Linker Architecture Distinguishes from Directly Linked Piperazine-Sulfonamide Analogs

The target compound possesses a two-carbon ethyl linker between the piperazine nitrogen and the sulfonamide nitrogen, represented as piperazine–CH2CH2–NH–SO2–aryl. This contrasts with the majority of pharmacologically characterized analogs such as SB258585 (4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide) and SB399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide), which feature the sulfonamide directly attached to an aromatic ring that is itself connected to the piperazine [1]. This linker-based differentiation is a well-known site for modulating pharmacokinetic properties such as metabolic stability and target residence time [2].

Chemical Structure Scaffold Hopping Medicinal Chemistry Differentiation

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile Relative to Key 5-HT6 Piperazine-Sulfonamides

Based on structure-derived predictions (e.g., ChemSpider/ZINC data), the target compound exhibits a calculated LogP that positions its lipophilicity distinct from the heavily substituted 5-HT6 antagonists. Its molecular weight (391.51 g/mol) and H-bond donor/acceptor count (1 donor, 5 acceptors) conform closely to Lead-Like drug criteria, contrasting with the higher molecular weight and halogen loading of potent 5-HT6 ligands such as SB258585 (MW 487 g/mol, 1 donor, 4 acceptors, iodine present) [1]. The reduced lipophilicity and absence of heavy halogens (iodine, multiple chlorines) may translate to a more favorable ADME starting point for hit-to-lead optimization in cellular assays.

Physicochemical Properties Lipophilicity Drug-likeness

Target Selectivity Profile: Inferred Divergence from Classical 5-HT6 Antagonism Based on Class Analysis

The class-level precedent set by Riva et al. (2018) demonstrates that piperazinylbenzenesulfonamides can exert potent antiviral effects (HCV entry inhibition) through a 5-HT6 receptor-independent mechanism involving PKA pathway modulation and claudin-1 trafficking [1]. Specifically, the compounds SB258585 and SB399885 inhibited HCV entry at IC50 values of 2.5 µM and 3.1 µM, respectively, in Huh-7 cells, an activity completely dissociated from their nanomolar 5-HT6 receptor binding (pKi 8.5-9.1) [1]. While no direct binding or functional data for CAS 1049391-07-2 are available at 5-HT6 or other receptors, its structural divergence from the prototypical 5-HT6 pharmacophore suggests it may similarly exhibit a differentiated selectivity profile, making it a candidate for screening in phenotypic antiviral or host-factor modulation assays.

Target Selectivity GPCR Profiling Antiviral Screening

High-Impact Application Scenarios for CAS 1049391-07-2 Driven by Structure-Based Differentiation


Host-Target Antiviral Screening for Claudin-1/PKA Pathway Modulators with Reduced GPCR Background

Based on class-level evidence that certain piperazinylbenzenesulfonamides inhibit HCV entry via a claudin-1/PKA mechanism independent of their primary receptor target [1], CAS 1049391-07-2 can be prioritized in phenotypic antiviral screens for new chemical starting points. Its ethyl linker architecture and lower calculated lipophilicity relative to tool compounds SB258585 and SB399885 may reduce off-target GPCR activity, enabling clearer interpretation of host-factor modulation effects.

Scaffold-Hopping Medicinal Chemistry Campaigns Focused on Linker-Dependent 5-HT6 Selectivity Tuning

The compound serves as a differentiated scaffold for medicinal chemists exploring the impact of an ethyl spacer on 5-HT6 receptor selectivity and pharmacokinetics. In contrast to directly linked piperazine–arylsulfonamide chemotypes extensively covered in the patent literature [1], the target compound's unique linkage has not been systematically explored, offering a patent-avoidance opportunity during lead generation.

Chemical Probe Development for Protein Kinase A (PKA)-Dependent Tight Junction Protein Trafficking

Given the demonstrated ability of structurally related compounds to modulate PKA activity and claudin-1 localization without engaging the 5-HT6 receptor [1], CAS 1049391-07-2 can be evaluated as a chemical probe for dissecting PKA-dependent trafficking of tight junction proteins in epithelial and hepatic cell models, especially where a cleaner receptor-selectivity profile is required.

Comparative Physicochemical Profiling as a Low-Lipophilicity Benchmark in Piperazine-Sulfonamide Libraries

The calculated physicochemical properties of the target compound (Moderate LogP, absence of heavy halogens, lead-like MW) position it as a baseline comparator for assessing the impact of increasing halogenation and molecular complexity on solubility, permeability, and metabolic stability in piperazine-sulfonamide focused libraries.

Quote Request

Request a Quote for 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.